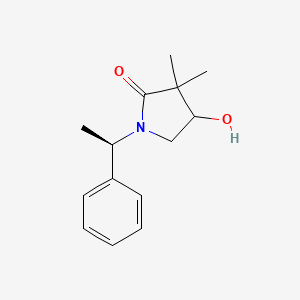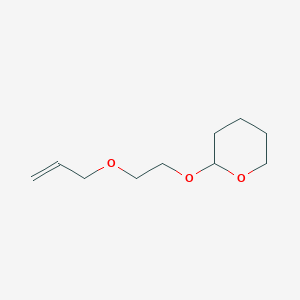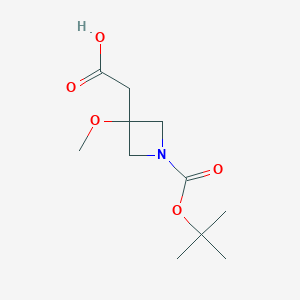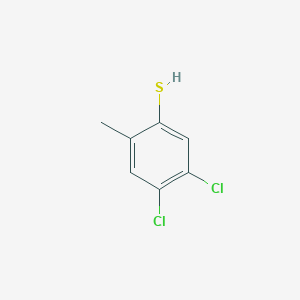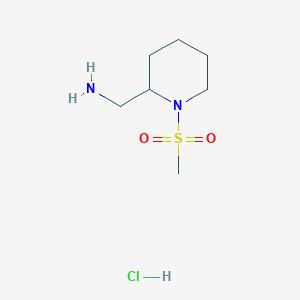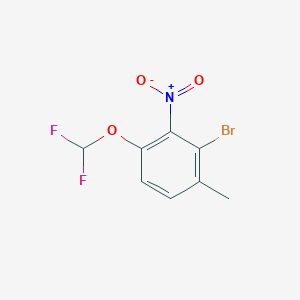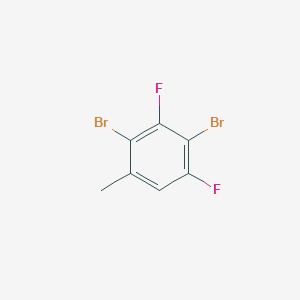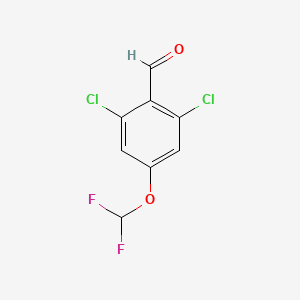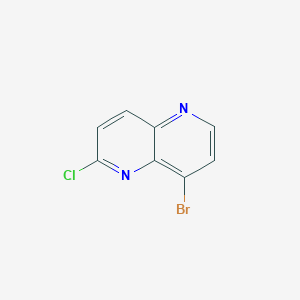
8-溴-2-氯-1,5-萘啶
描述
8-Bromo-2-chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .科学研究应用
合成和化学反应
- 合成和氨化:8-溴-2-氯-1,5-萘啶已被用于各种合成过程中。Woźniak和Plas(1978)描述了使用8-氨基-1,7-萘啶作为起始物质合成5-氯-和5-溴-1,7-萘啶的过程。在液氨中与钾酰胺反应产生8-氨基-和2-氨基-1,7-萘啶以及8-氨基-5-溴-1,7-萘啶 (Woźniak & Plas, 1978)。
生物活性
- 潜在的抗疟药:Barlin和Tan(1985)从烟酸通过3-溴-8-氯-1,5-萘啶制备了新的N4-取代的7-溴-1,5-萘啶-4-胺。这些化合物表现出显著的抗疟活性 (Barlin & Tan, 1985)。
配体构建和络合物形成
- 桥联配体:Singh和Thummel(2009)通过各种方法将1,5-萘啶发展成一系列双齿和三齿配体。他们制备了包含1,8-萘啶-2-基团的配体,突显了萘啶衍生物在配体构建中的多功能性 (Singh & Thummel, 2009)。
抗菌活性
- 抑制细菌外排泵:Oliveira-Tintino等人(2020)研究了1,8-萘啶磺胺类化合物对具有TetK和MrsA外排泵的菌株的抗菌活性。他们发现像4-甲基-N-(5-氯-1,8-萘啶-2-基)-苯磺胺这样的衍生物表现出潜在的抑制作用 (Oliveira-Tintino et al., 2020)。
安全和危害
While specific safety and hazard information for 8-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 8-bromo-2-chloro-1,5-naphthyridine belongs, exhibit a wide variety of biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 8-Bromo-2-chloro-1,5-naphthyridine may interact with its targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 8-Bromo-2-chloro-1,5-naphthyridine affects multiple biochemical pathways
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that 8-Bromo-2-chloro-1,5-naphthyridine has significant molecular and cellular effects
Action Environment
It is known that the reactivity of 1,5-naphthyridines can be influenced by the presence of electrophilic or nucleophilic reagents, as well as by oxidation and reduction conditions . This suggests that environmental factors could potentially influence the action of 8-Bromo-2-chloro-1,5-naphthyridine.
生化分析
Biochemical Properties
8-Bromo-2-chloro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand coordinating to Pd(II) in aqueous solutions, forming complexes that can influence biochemical pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 8-Bromo-2-chloro-1,5-naphthyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for exploring its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 8-Bromo-2-chloro-1,5-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression, which can alter cellular functions . Understanding these molecular interactions is crucial for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-2-chloro-1,5-naphthyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it a viable candidate for long-term studies .
Dosage Effects in Animal Models
The effects of 8-Bromo-2-chloro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
8-Bromo-2-chloro-1,5-naphthyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 8-Bromo-2-chloro-1,5-naphthyridine within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding its therapeutic potential.
Subcellular Localization
8-Bromo-2-chloro-1,5-naphthyridine’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is crucial for developing targeted therapies .
属性
IUPAC Name |
8-bromo-2-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWGPNOSBDHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



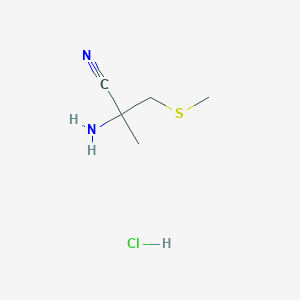
![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)


